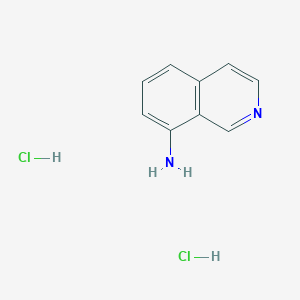
Isoquinolin-8-amine dihydrochloride
Vue d'ensemble
Description
Isoquinolin-8-amine dihydrochloride is a chemical compound derived from isoquinoline, a heterocyclic aromatic organic compound Isoquinoline and its derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry and organic synthesis
Mécanisme D'action
Target of Action
Isoquinolin-8-amine dihydrochloride, also known as 8-Aminoquinoline, is a derivative of quinoline . It primarily targets the Plasmodium species , which are the causative agents of malaria . The compound is structurally analogous to 8-hydroxyquinoline .
Mode of Action
It is known that the compound interacts with its targets, the plasmodium species, and induces changes that inhibit the growth and proliferation of these organisms . The amine functional group in the compound can serve as a directing group in organic synthesis .
Biochemical Pathways
This compound affects the biochemical pathways of the Plasmodium species. The compound’s interaction with these organisms disrupts their normal metabolic processes, leading to their eventual death . The synthesis of substituted 8-aminoquinoline involves the formation of C–C and C–Z (Z = heteroatom) bonds by transition metal catalysts, photocatalysts, or metal-free conditions .
Pharmacokinetics
The pharmacokinetic properties of this compound include high gastrointestinal absorption and permeability across the blood-brain barrier . . These properties influence the compound’s bioavailability and its overall effectiveness as a therapeutic agent.
Result of Action
The primary result of the action of this compound is the inhibition of the growth and proliferation of the Plasmodium species . This leads to a decrease in the severity of malaria symptoms in infected individuals. The compound’s action at the molecular and cellular levels disrupts the normal metabolic processes of the Plasmodium species, leading to their death .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Isoquinolin-8-amine dihydrochloride can be synthesized through several methods. One common approach involves the nitration of isoquinoline to produce a mixture of nitro derivatives, followed by reduction to obtain the amine. Another method involves the amination of 8-chloroisoquinoline. These reactions typically require specific conditions, such as the presence of hydrochloric acid and reducing agents like tin powder .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale nitration and reduction processes. The use of efficient catalysts and optimized reaction conditions can enhance yield and purity. Industrial methods may also incorporate advanced techniques like continuous flow synthesis to improve efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Isoquinolin-8-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert nitro derivatives to amines.
Substitution: The amine group in this compound can participate in substitution reactions to form amides and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like tin powder and hydrochloric acid are frequently used.
Substitution: Reagents such as acyl chlorides and anhydrides are used for amide formation.
Major Products Formed
The major products formed from these reactions include various isoquinoline derivatives, such as amides, nitro compounds, and quinoline derivatives. These products have significant applications in medicinal chemistry and organic synthesis .
Applications De Recherche Scientifique
Isoquinolin-8-amine dihydrochloride has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: this compound derivatives are investigated for their potential as anti-malarial, anti-cancer, and anti-inflammatory agents.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals
Comparaison Avec Des Composés Similaires
Similar Compounds
Isoquinoline: A structural isomer of quinoline, used in the synthesis of various alkaloids and pharmaceuticals.
Quinoline: Known for its anti-malarial properties and used as a precursor for many synthetic compounds.
8-Aminoquinoline: A derivative of quinoline with applications in anti-malarial treatments
Uniqueness
Isoquinolin-8-amine dihydrochloride is unique due to its specific amine substitution at the 8-position, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in the synthesis of specialized compounds and in targeted medicinal research .
Propriétés
IUPAC Name |
isoquinolin-8-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2.2ClH/c10-9-3-1-2-7-4-5-11-6-8(7)9;;/h1-6H,10H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISTBXWYVMNDETI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NC=C2)C(=C1)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


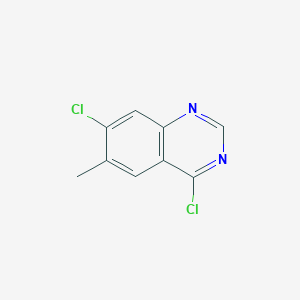

![2-Amino-6-{[(tert-butoxy)carbonyl]amino}hexanoic acid](/img/structure/B3218117.png)

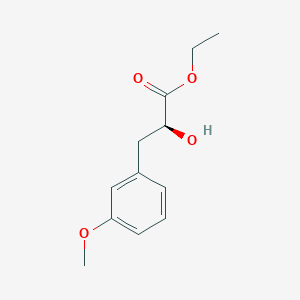

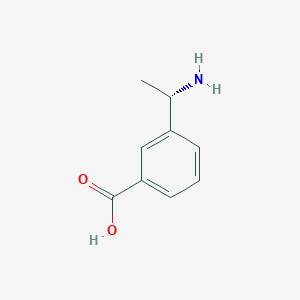



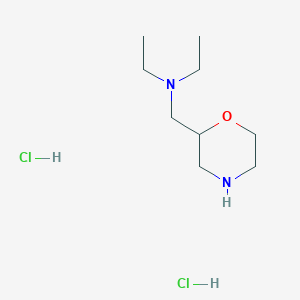
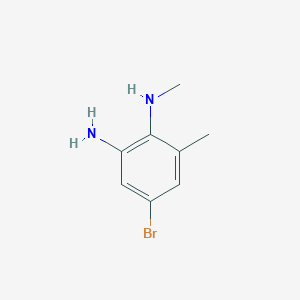
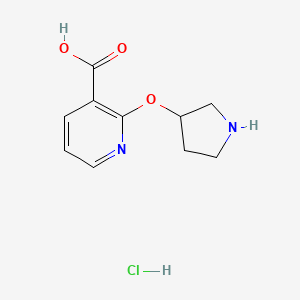
![2-Phenyl-2,7-diazaspiro[4.4]nonane dihydrochloride](/img/structure/B3218193.png)
